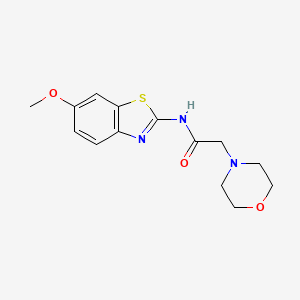![molecular formula C13H7ClF6N2O2S B5535955 2-[(3-chlorobenzyl)sulfonyl]-4,6-bis(trifluoromethyl)pyrimidine](/img/structure/B5535955.png)
2-[(3-chlorobenzyl)sulfonyl]-4,6-bis(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those with trifluoromethyl and chlorobenzyl groups, involves various chemical reactions. For instance, Rahm and Maas (1996) discussed the synthesis of pyrimidines from 3-trifluoromethylsulfonyloxypropeniminium triflates and nitriles. They highlighted the reactivity of these compounds in forming pyrimidine derivatives, which is relevant to understanding the synthesis of 2-[(3-chlorobenzyl)sulfonyl]-4,6-bis(trifluoromethyl)pyrimidine (Rahm & Maas, 1996).
Molecular Structure Analysis
Studies on similar pyrimidine derivatives provide insights into their molecular structure. For example, Haas et al. (1996) reported on the molecular structures of bis((trifluoromethyl)sulfonyl)amine, which can shed light on the structural aspects of 2-[(3-chlorobenzyl)sulfonyl]-4,6-bis(trifluoromethyl)pyrimidine due to the presence of similar functional groups (Haas et al., 1996).
Chemical Reactions and Properties
The chemical reactions and properties of pyrimidine derivatives are influenced by their functional groups. Alzoman et al. (2015) investigated the vibrational spectral analysis of a pyrimidine derivative, which can provide information on the chemical behavior and reactivity of similar compounds, such as 2-[(3-chlorobenzyl)sulfonyl]-4,6-bis(trifluoromethyl)pyrimidine (Alzoman et al., 2015).
Physical Properties Analysis
The physical properties of pyrimidine derivatives can be diverse and are often influenced by their molecular structure. For instance, the study by Jin et al. (2008) on ionic liquids involving bis(trifluoromethylsulfonyl)imide anions can provide comparative insights into the physical properties of 2-[(3-chlorobenzyl)sulfonyl]-4,6-bis(trifluoromethyl)pyrimidine due to similarities in molecular structure (Jin et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of pyrimidine derivatives are key areas of research. Palanki et al. (2000) conducted structure-activity relationship studies on pyrimidine derivatives, providing relevant insights into the chemical properties of similar compounds (Palanki et al., 2000).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Synthesis of 6-(Polyfluoroalkyl)uracils : A study demonstrated the synthesis of uracil derivatives from polyfluoro-1,1-dihydroalkyl benzyl sulfones, showcasing the potential of such compounds in creating biologically active molecules. This process involves several steps, including the treatment with sodium cyanate, acidification, and alkylation, leading to the formation of various derivatives with potential applications in medicinal chemistry (Timoshenko et al., 2002).
Material Science Applications
- Polyimides and Polyamides : Research into soluble polyimides derived from aromatic diamine monomers containing pyridine and fluorine, such as the synthesis and characterization of polyimides from 2,6-bis(4-amino-2-trifluoromethylphenoxy-4'-benzoyl)pyridine, highlights the utility of these compounds in creating materials with excellent solubility, thermal stability, and optical properties. These materials are applicable in high-performance polymers, electronics, and aerospace industries for their superior mechanical and thermal properties (Zhang et al., 2007).
Environmental and Herbicidal Applications
- Herbicidal Sulfonylureas : A study on the creation of new fluoro intermediates for herbicidal sulfonylureas demonstrates the role of pyrimidine and triazine intermediates in developing selective post-emergence herbicides. These findings are significant for agricultural sciences, offering insights into creating more efficient and selective herbicides (Hamprecht et al., 1999).
Zukünftige Richtungen
Trifluoromethylpyridines and their derivatives, which share some structural similarities with “2-[(3-chlorobenzyl)sulfonyl]-4,6-bis(trifluoromethyl)pyrimidine”, are expected to find many novel applications in the future . They are currently used in the agrochemical and pharmaceutical industries, and many candidates are undergoing clinical trials .
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)methylsulfonyl]-4,6-bis(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF6N2O2S/c14-8-3-1-2-7(4-8)6-25(23,24)11-21-9(12(15,16)17)5-10(22-11)13(18,19)20/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNVSERSJIHQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CS(=O)(=O)C2=NC(=CC(=N2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF6N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorophenyl)methylsulfonyl]-4,6-bis(trifluoromethyl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535873.png)
![3-[1-(4-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5535880.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-5-fluoro-2-methoxybenzamide](/img/structure/B5535888.png)
![methyl {[3-(2-methyl-1,3-thiazol-5-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5535890.png)
![6-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5535895.png)
![5-(4-methylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5535905.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5535909.png)
![5-ethyl-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5535913.png)
![methyl 3-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5535920.png)

![2-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5535948.png)
![5-(2-furyl)-4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5535950.png)